![molecular formula C20H19N3O4S B13810458 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- typically involves the Knoevenagel condensation reaction. This reaction is followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . The Knoevenagel condensation of various aromatic aldehydes with 2,4-Thiazolidinedione in polyethylene glycol-300 has also been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- undergoes several types of chemical reactions, including:
Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is frequently employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the compound using hydrogen gas and Pd/C catalyst typically yields a reduced form of the original compound .
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Explored for its potential antihyperglycemic activity, making it a candidate for diabetes treatment.
Industry: Utilized in the synthesis of drugs and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can influence various metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dioxo-1,3-thiazolidine
- 2,4-Dioxothiazolidine
- 2-Hydroxy-4,5-dihydro-1,3-thiazol-4-one
- Thiazole-2,4-dione
- Thiazolidin-2,4-dione
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- stands out due to its specific structure, which confers unique biological activities, particularly its potent activation of PPARs . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H19N3O4S |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
5-[[4-[(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16-17,21H,10-11H2,1H3,(H,22,24,26) |
Clave InChI |
FKAZBXUMFUSJED-UHFFFAOYSA-N |
SMILES canónico |
CN1C(NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
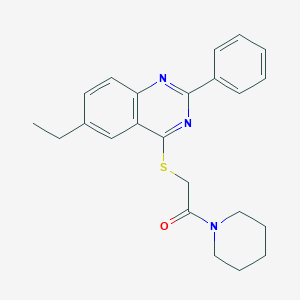
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
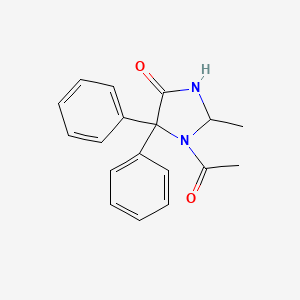
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
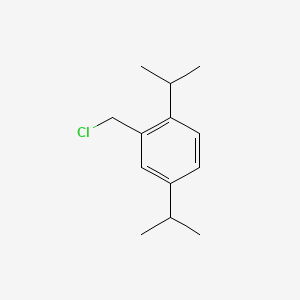

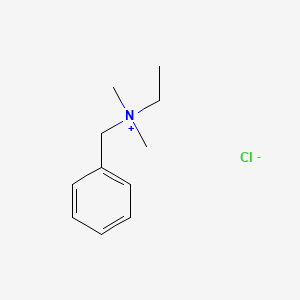
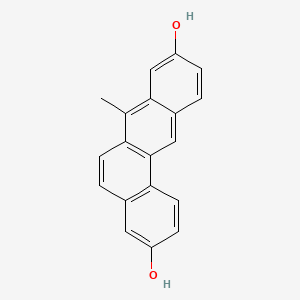
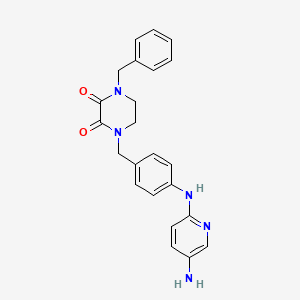
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
